An In-Depth Technical Guide to L-Cysteine-¹⁵N: Core Properties and Structure
An In-Depth Technical Guide to L-Cysteine-¹⁵N: Core Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, structure, and experimental applications of L-Cysteine-¹⁵N. The information is tailored for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their work.
Core Properties of L-Cysteine-¹⁵N
L-Cysteine-¹⁵N is a stable isotope-labeled version of the semi-essential amino acid L-cysteine, where the naturally occurring ¹⁴N atom in the amino group is replaced with the ¹⁵N isotope. This isotopic labeling makes it a valuable tracer in metabolic research and a tool in structural biology, particularly in studies involving Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Physicochemical Properties
The fundamental physicochemical properties of L-Cysteine-¹⁵N are summarized in the table below, providing a quick reference for experimental design and application.
| Property | Value |
| Chemical Formula | C₃H₇¹⁵NO₂S |
| Molecular Weight | 122.15 g/mol |
| Isotopic Purity | Typically ≥98 atom % ¹⁵N |
| Appearance | White solid |
| Melting Point | 220 °C (decomposes) |
| Optical Activity | [α]20/D +6.5°, c = 2 in 5 M HCl |
| Storage Temperature | 2-8°C |
| CAS Number | 204523-09-1 |
Structural Information
The chemical structure of L-Cysteine-¹⁵N is identical to that of L-cysteine, with the key difference being the presence of the ¹⁵N isotope in the amine group.
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SMILES String : [15NH2]--INVALID-LINK--C(O)=O
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InChI Key : XUJNEKJLAYXESH-GZPBOPPUSA-N
Experimental Protocols
The following sections detail standardized protocols for the synthesis, purification, and analysis of L-Cysteine-¹⁵N. These methodologies are foundational for researchers working with this isotopically labeled amino acid.
Enzymatic Synthesis of L-Cysteine-¹⁵N
This protocol describes the enzymatic synthesis of L-Cysteine-¹⁵N from ¹⁵N-labeled L-serine and a sulfur source, a method known for its stereospecificity and efficiency.
Objective: To synthesize L-Cysteine-¹⁵N using a bacterial cysteine synthase.
Materials:
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¹⁵N-L-Serine
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Acetyl-CoA
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Sodium sulfide (Na₂S·9H₂O)
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Cysteine synthase (e.g., from Salmonella enterica)
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Serine acetyltransferase (CysE)
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Potassium phosphate buffer (pH 7.5)
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Pyridoxal-5'-phosphate (PLP)
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Dithiothreitol (DTT)
Procedure:
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Reaction Setup: In a sterile, anaerobic environment, prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.5), 10 mM ¹⁵N-L-Serine, 15 mM Acetyl-CoA, 20 mM sodium sulfide, 0.1 mM PLP, and 1 mM DTT.
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Enzyme Addition: Add purified serine acetyltransferase (CysE) and cysteine synthase to the reaction mixture. The optimal enzyme concentration should be determined empirically.
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Incubation: Incubate the reaction mixture at 37°C for 4-6 hours under gentle agitation.
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Reaction Termination: Stop the reaction by adding trichloroacetic acid (TCA) to a final concentration of 5% (w/v).
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Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the precipitated protein.
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Supernatant Collection: Carefully collect the supernatant, which contains the synthesized L-Cysteine-¹⁵N.
Purification by Ion-Exchange Chromatography
This protocol outlines the purification of L-Cysteine-¹⁵N from the synthesis reaction mixture using cation-exchange chromatography.
Objective: To purify L-Cysteine-¹⁵N from unreacted substrates and byproducts.
Materials:
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Dowex 50WX8 cation-exchange resin (H⁺ form)
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Hydrochloric acid (HCl), 2 M
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Ammonium hydroxide (NH₄OH), 2 M
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Deionized water
Procedure:
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Resin Preparation: Prepare a column with Dowex 50WX8 resin. Wash the resin extensively with deionized water until the eluate is neutral.
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Sample Loading: Adjust the pH of the supernatant from the synthesis reaction to ~2.0 with 2 M HCl. Load the acidified supernatant onto the prepared column.
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Washing: Wash the column with 3-5 column volumes of deionized water to remove unbound contaminants.
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Elution: Elute the bound L-Cysteine-¹⁵N with 2 M ammonium hydroxide. Collect fractions and monitor the presence of cysteine using a suitable method (e.g., ninhydrin test).
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Pooling and Lyophilization: Pool the fractions containing L-Cysteine-¹⁵N and lyophilize to obtain the purified product as a white powder.
Analysis by ¹H-¹⁵N HSQC NMR Spectroscopy
This protocol provides a general procedure for acquiring a ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) NMR spectrum of L-Cysteine-¹⁵N to confirm isotopic labeling and assess purity.
Objective: To verify the incorporation of the ¹⁵N isotope and characterize the sample.
Materials:
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Purified L-Cysteine-¹⁵N
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D₂O (99.9%)
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Phosphate buffer (pH 7.0)
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NMR tubes
Procedure:
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Sample Preparation: Dissolve 1-5 mg of purified L-Cysteine-¹⁵N in 500 µL of phosphate buffer (pH 7.0) prepared in 90% H₂O/10% D₂O.
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NMR Spectrometer Setup:
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Tune and match the NMR probe for ¹H and ¹⁵N frequencies.
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Lock the spectrometer on the D₂O signal.
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Optimize the shim currents for a homogeneous magnetic field.
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Acquisition Parameters (Example for a 600 MHz spectrometer):
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Pulse program: hsqcetf3gpsi (or equivalent sensitivity-enhanced HSQC with water suppression).
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Spectral width: ~12 ppm in the ¹H dimension and ~35 ppm in the ¹⁵N dimension.
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Carrier frequencies: Centered on the water resonance for ¹H and ~118 ppm for ¹⁵N.
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Number of scans: 16-64 per increment, depending on the sample concentration.
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Number of increments in the indirect dimension (¹⁵N): 128-256.
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Data Processing: Process the acquired data using appropriate software (e.g., TopSpin, NMRPipe). Apply a squared sine-bell window function in both dimensions before Fourier transformation.
Quantitative Analysis by LC-MS/MS
This protocol describes a method for the quantification of L-Cysteine-¹⁵N in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Objective: To accurately quantify the concentration of L-Cysteine-¹⁵N in a complex matrix.
Materials:
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L-Cysteine-¹⁵N standard for calibration curve
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Internal standard (e.g., ¹³C₃,¹⁵N-L-Cysteine)
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Acetonitrile (ACN) with 0.1% formic acid
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Water with 0.1% formic acid
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C18 reverse-phase HPLC column
Procedure:
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Sample Preparation:
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To 100 µL of the biological sample (e.g., plasma, cell lysate), add a known amount of the internal standard.
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Precipitate proteins by adding 400 µL of ice-cold acetonitrile.
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Vortex and centrifuge at 14,000 x g for 10 minutes at 4°C.
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Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
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Reconstitute the sample in 100 µL of the initial mobile phase.
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LC-MS/MS Analysis:
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LC Conditions:
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Column: C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm).
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Mobile Phase A: Water with 0.1% formic acid.
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Mobile Phase B: Acetonitrile with 0.1% formic acid.
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Gradient: A suitable gradient to separate L-cysteine from other components (e.g., 0-5% B over 1 min, 5-95% B over 5 min, hold at 95% B for 2 min).
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Flow rate: 0.3 mL/min.
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MS/MS Conditions (Positive Ion Mode):
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Ionization Source: Electrospray Ionization (ESI).
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Multiple Reaction Monitoring (MRM):
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L-Cysteine-¹⁵N: Q1 m/z 123.0 -> Q3 m/z 77.0
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Internal Standard (¹³C₃,¹⁵N-L-Cysteine): Q1 m/z 126.0 -> Q3 m/z 80.0
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Quantification: Construct a calibration curve using the L-Cysteine-¹⁵N standard. Determine the concentration of L-Cysteine-¹⁵N in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Signaling and Metabolic Pathways
L-Cysteine-¹⁵N is an invaluable tool for tracing the metabolic fate of cysteine in various biological pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways where L-Cysteine-¹⁵N can be employed.
Glutathione Biosynthesis Pathway
This pathway illustrates the synthesis of the crucial antioxidant glutathione from its constituent amino acids, including cysteine.
Transsulfuration Pathway
The transsulfuration pathway demonstrates the conversion of homocysteine to cysteine, a vital process for maintaining sulfur balance in the body.
Experimental Workflow for Metabolic Tracing
This diagram outlines a typical experimental workflow for using L-Cysteine-¹⁵N as a tracer in metabolic studies.
